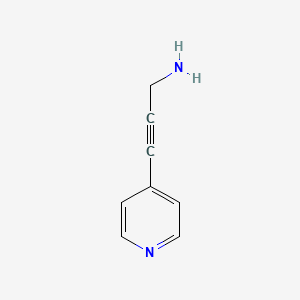

3-(Pyridin-4-yl)prop-2-yn-1-amine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

1071156-93-8 |

|---|---|

Formule moléculaire |

C8H8N2 |

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

3-pyridin-4-ylprop-2-yn-1-amine |

InChI |

InChI=1S/C8H8N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,5,9H2 |

Clé InChI |

MAMCQXFYAVLJNV-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C#CCN |

SMILES canonique |

C1=CN=CC=C1C#CCN |

Origine du produit |

United States |

Chemical Reactivity and Transformational Pathways of the 3 Pyridin 4 Yl Prop 2 Yn 1 Amine Framework

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 3-(Pyridin-4-yl)prop-2-yn-1-amine is a key site for a variety of chemical transformations, including cycloadditions, nucleophilic additions, and rearrangements.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Click Chemistry)

The terminal alkyne functionality makes this compound a prime candidate for cycloaddition reactions, particularly [3+2] cycloadditions. One of the most prominent examples of this type of reaction is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". In this reaction, the alkyne reacts with an organic azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is known for its high efficiency, selectivity, and biocompatibility. The copper-catalyzed version of this reaction (CuAAC) is particularly noteworthy as it proceeds under mild conditions and gives the 1,4-disubstituted triazole regioisomer with high specificity.

While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of terminal alkynes suggests its utility in such transformations. For instance, in a related reaction, pyridinium-N-imines have been shown to undergo [3+2] cycloaddition with alkynylphosphonates. nih.gov This process typically involves the in situ generation of a ylide from the N-aminopyridinium salt, which then reacts with the alkyne. nih.gov

Table 1: Representative [3+2] Cycloaddition Reaction

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Terminal Alkyne (e.g., this compound) | Organic Azide | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole |

| Terminal Alkyne (e.g., this compound) | Nitrile Oxide | Heat or Catalyst | Isoxazole |

| Terminal Alkyne (e.g., this compound) | Diazo Compound | Heat or Catalyst | Pyrazole |

Nucleophilic Additions to the Alkyne

The electron-rich triple bond of the alkyne in this compound can be susceptible to nucleophilic attack, particularly when activated. The pyridine (B92270) ring, being an electron-withdrawing group, can enhance the electrophilicity of the alkyne, facilitating such additions. A variety of nucleophiles, including amines, thiols, and alcohols, can add across the triple bond. These reactions, often referred to as hydroamination, hydrothiolation, and hydroalkoxylation, respectively, can lead to the formation of enamines, vinyl sulfides, and vinyl ethers.

The regioselectivity of these additions is influenced by the nature of the nucleophile, the catalyst employed, and the reaction conditions. For example, the addition of amines to alkynes can be catalyzed by various transition metals, leading to either the Markovnikov or anti-Markovnikov addition product.

Isomerization and Rearrangement Processes (e.g., Allene Formation)

Terminal alkynes can undergo isomerization to form more stable internal alkynes or allenes under certain conditions. For this compound, this could involve the migration of the triple bond. Such rearrangements are often catalyzed by bases or transition metals. For instance, related propargylic alcohols have been observed to isomerize to α,β-unsaturated enones. researchgate.net This suggests that under specific catalytic conditions, the propargylamine (B41283) framework could potentially rearrange.

Reactivity of the Primary Amine Moiety

The primary amine group in this compound is a versatile nucleophilic center that readily participates in a range of chemical reactions.

N-Alkylation and Acylation Reactions

The primary amine can be easily alkylated by reacting with alkyl halides or other alkylating agents. researchgate.netchemrxiv.org Mono-alkylation can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines. However, methods for selective mono-N-alkylation have been developed, for instance, by using ionic liquids as the solvent which can significantly reduce overalkylation. youtube.com

N-acylation of the primary amine can be achieved by reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This reaction typically proceeds readily to form the corresponding amide. For example, the reaction with an acyl chloride would yield an N-(3-(pyridin-4-yl)prop-2-yn-1-yl)amide.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Substrate | Reagent | Product Type |

| This compound | Alkyl Halide (e.g., R-X) | N-Alkyl-3-(pyridin-4-yl)prop-2-yn-1-amine |

| This compound | Acyl Chloride (e.g., R-COCl) | N-(3-(Pyridin-4-yl)prop-2-yn-1-yl)amide |

| This compound | Carboxylic Acid (R-COOH) + Coupling Agent | N-(3-(Pyridin-4-yl)prop-2-yn-1-yl)amide |

Imine and Enamine Formation

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.govresearchgate.net This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. masterorganicchemistry.comnih.gov The reaction is reversible and the rate is often optimal at a mildly acidic pH of around 4-5. libretexts.org

Reaction with a ketone could, in principle, lead to an enamine if the initial imine can tautomerize. However, the formation of enamines generally occurs from the reaction of a secondary amine with a carbonyl compound. masterorganicchemistry.comnih.gov Since this compound is a primary amine, imine formation is the more probable outcome. The resulting imine would have the structure R'R''C=N-CH2-C≡C-C5H4N, where R' and R'' are the substituents from the aldehyde or ketone.

Table 3: Imine Formation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aldehyde (R'CHO) | Mild Acid (e.g., pH 4-5) | N-((E)-R'-methylidene)-3-(pyridin-4-yl)prop-2-yn-1-amine |

| This compound | Ketone (R'R''CO) | Mild Acid (e.g., pH 4-5) | N-(R'R''-methylidene)-3-(pyridin-4-yl)prop-2-yn-1-amine |

Intramolecular Cyclization Reactions Involving the Amine and Alkyne

The proximate positioning of the primary amine and the terminal alkyne in this compound facilitates intramolecular cyclization reactions, providing a direct route to the synthesis of fused heterocyclic structures. These reactions are often promoted by transition metal catalysts or strong bases and lead to the formation of valuable pyrido-fused systems.

Detailed research has shown that similar propargylamines can undergo cyclization to form various heterocyclic products. For instance, the intramolecular addition of the amine to the alkyne can lead to the formation of a five-membered dihydropyrrole ring fused to the pyridine core. The specific reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction pathway and the final product.

| Catalyst/Reagent | Product Type | Notes |

| Gold or Platinum salts | Endocyclic cyclization | Often leads to the formation of 5-membered rings. |

| Strong Base (e.g., NaH) | Exocyclic cyclization | Can favor the formation of different ring sizes depending on the substrate. |

| Silver salts | Tandem cyclization/functionalization | Allows for the introduction of additional complexity in a single step. |

These intramolecular cyclization strategies are of significant interest in medicinal chemistry and materials science, as they provide efficient access to novel scaffolds with potential biological activity or unique photophysical properties.

Reactions Involving the Pyridine Ring System

The pyridine moiety within the this compound framework is susceptible to a range of reactions characteristic of this electron-deficient heterocycle.

Electrophilic Aromatic Substitution on the Pyridine Moiety

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom. The nitrogen atom and the electron-withdrawing nature of the ring make it less nucleophilic than benzene. Electrophilic attack, when it does occur under harsh conditions, typically directs the incoming electrophile to the 3- and 5-positions. In the case of this compound, the propargylamine substituent at the 4-position will further influence the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution on Substituted Pyridine Derivatives

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. While the parent this compound does not possess a leaving group, derivatives where a halogen is introduced at a suitable position on the pyridine ring would be expected to readily undergo substitution with a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, and the rate is enhanced by the ability of the pyridine nitrogen to stabilize the negative charge.

Pyridine N-Oxidation and Reduction

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as peroxy acids. Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack at different positions, offering alternative synthetic routes. For example, electrophilic attack on the N-oxide often occurs at the 4-position, while nucleophilic attack is favored at the 2- and 6-positions.

The pyridine ring can also be reduced. Catalytic hydrogenation can lead to the corresponding piperidine (B6355638) derivative. More recently, tandem dearomatization/enantioselective allylic alkylation reactions of pyridines have been developed, which proceed through N-silylated enamine intermediates.

Cascade and Tandem Reactions Utilizing the Integrated Functionalities of Pyridine-Propargyl Amine Systems

The combination of the pyridine, amine, and alkyne functionalities in a single molecule opens up possibilities for elegant and efficient cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their atom and step economy.

For instance, a reaction could be initiated at one functional group, which then triggers a subsequent transformation at another part of the molecule. An example could be a metal-catalyzed reaction that first activates the alkyne, followed by an intramolecular attack by the amine and subsequent participation of the pyridine ring. Such cascade reactions can lead to the rapid construction of complex, polycyclic molecules from a relatively simple starting material. The development of such novel cascade reactions utilizing the unique reactivity of the this compound framework is a promising area for future research.

| Reaction Type | Key Transformation | Potential Products |

| A3 Coupling (Aldehyde-Alkyne-Amine) | C-C and C-N bond formation | Substituted propargylamines |

| Ugi-Zhu/Cascade Strategy | Multicomponent reaction followed by cyclization | Polyheterocyclic compounds |

| Tandem Strecker/C(sp3)-H amination | Construction of fused imidazopyridines | Cyanide-functionalized imidazo[1,5-a]pyridines |

Derivatization and Advanced Structural Modifications of 3 Pyridin 4 Yl Prop 2 Yn 1 Amine Analogues

Design and Synthesis of Polysubstituted Pyridine-Propargyl Amine Derivatives

The synthesis of polysubstituted pyridine (B92270) rings is a significant area of organic chemistry, and propargylamines, including 3-(pyridin-4-yl)prop-2-yn-1-amine, are valuable precursors in this endeavor. A general and efficient method for creating polysubstituted pyridines involves a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence between propargyl amines and unsaturated carbonyl compounds. nih.gov This approach is notable for its broad substrate scope and scalability. nih.gov

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the synthesis of polyfunctionalized pyridines. rsc.org The use of nanocatalysts in these reactions has shown promise in creating novel pharmacophores. rsc.org For instance, a one-pot synthesis of polysubstituted dihydropyridone derivatives has been achieved using cyanoacetamide, aryl aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) with pyridine as a catalyst. mdpi.com

Furthermore, solid-phase synthesis techniques have been employed to generate libraries of substituted pyridine derivatives. nih.gov For example, immobilized L-glutamic acid β-methyl ester can be sulfonylated, alkylated, and subsequently cyclized to produce tetrasubstituted pyridines. nih.gov Another strategy involves the cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions to yield 3,4-disubstituted pyridin-2(1H)-ones. beilstein-journals.org

A notable reaction for producing polysubstituted pyridines is the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides. nih.gov This method allows for the targeted synthesis of novel heterocyclic derivatives under mild conditions. nih.gov

Table of Polysubstituted Pyridine-Propargyl Amine Derivatives

| Derivative Class | Synthetic Method | Key Features |

|---|---|---|

| Polysubstituted Pyridines | Tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization | Broad substrate scope, scalable. nih.gov |

| Polyfunctionalized Pyridines | Multicomponent reactions with nanocatalysts | Creation of novel pharmacophores. rsc.org |

| Polysubstituted Dihydropyridones | One-pot reaction with pyridine catalyst | Efficient synthesis. mdpi.com |

| Tetrasubstituted Pyridines | Solid-phase synthesis | Library generation. nih.gov |

| 3,4-disubstituted Pyridin-2(1H)-ones | Cleavage of pyridine-2-oxy-7-azabenzotriazole ethers | Room temperature synthesis. beilstein-journals.org |

Formation of Fused Heterocyclic Systems from this compound Precursors

The inherent reactivity of the propargylamine (B41283) moiety in this compound makes it an excellent starting material for the construction of fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest due to their prevalence in biologically active molecules.

Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles with diverse applications. rsc.org Their synthesis often involves the reaction of 2-aminopyridine (B139424) derivatives with various coupling partners. While direct reactions with this compound are not explicitly detailed, the analogous reactivity of aminopyridines with alkynes and related compounds provides a clear pathway.

Several synthetic strategies have been developed, including:

Condensation Reactions: Traditional methods involve the condensation of 2-aminopyridines with α-haloketones. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts have been effectively used in various annulation and oxidative coupling reactions to form the imidazo[1,2-a]pyridine (B132010) core. researchgate.net

Tandem Reactions: The reaction of 2-aminopyridines with nitroalkenes can proceed through a tandem sequence to yield imidazo[1,2-a]pyridines. researchgate.net

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient route to these scaffolds. nih.gov

The fusion of thiazole (B1198619) and pyridine rings creates hybrid structures with potential pharmacological relevance. nih.govnih.gov One approach to synthesizing these hybrids involves the reaction of a pyridine-containing starting material with a thiazole precursor. For example, a novel 4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine derivative has been synthesized and characterized. dergipark.org.trresearchgate.net Another synthetic route involves the condensation of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide with aromatic aldehydes. acs.org

The versatility of the pyridine-propargylamine scaffold extends to the synthesis of other important nitrogen-containing heterocycles like pyrroles and quinolines.

Pyrroles: Propargylamines are valuable precursors for pyrrole (B145914) synthesis. nih.gov For instance, a [4+1] annulation of propargylamines with glyoxalate esters or phenylglyoxal (B86788) in the presence of a copper catalyst yields 1,2,5-trisubstituted pyrroles. nih.gov Another method involves a copper hydride (CuH)-catalyzed coupling of enynes and nitriles to produce polysubstituted pyrroles. acs.org The Paal-Knorr pyrrole synthesis, a classic method, can also be adapted for these precursors. organic-chemistry.org

Quinolines: Several methods exist for the synthesis of quinolines from precursors that share reactivity patterns with this compound. Gold-catalyzed cascade annulation of propargylic silyl (B83357) ethers with anthranils provides a regiospecific route to quinoline (B57606) derivatives. nih.gov Microwave-assisted multicomponent reactions of anilines, aldehydes, and terminal alkynes, catalyzed by solid acids like montmorillonite (B579905) K-10, offer an efficient and environmentally friendly approach. rsc.org The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is another fundamental method for quinoline synthesis. youtube.com

Introduction of Diverse Functional Groups for Fine-Tuning Reactivity

The introduction of various functional groups onto the this compound framework allows for the fine-tuning of its chemical reactivity and physical properties. masterorganicchemistry.comwikipedia.orgyoutube.com Functional groups are specific arrangements of atoms that dictate the characteristic chemical reactions of a molecule. libretexts.org

Key functional groups that can be introduced or are inherent to the molecule include:

Amines: The primary amine (RNH2) in the parent compound is basic and nucleophilic. libretexts.orgfsu.edu It can be protonated to form an ammonium ion.

Alkynes: The terminal alkyne group is a region of high electron density and is susceptible to addition reactions.

Pyridine Ring: The pyridine ring is an aromatic heterocycle with a nitrogen atom that influences its electronic properties and reactivity.

Synthetic transformations can introduce a wide array of other functional groups. For example, the amine can be acylated to form amides, or the alkyne can undergo various addition reactions to introduce halogens, hydroxyl groups, or other moieties. The pyridine ring itself can be functionalized through electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of existing substituents.

Synthesis of Chiral Derivatives and Enantioselective Transformations

The synthesis of chiral derivatives of this compound and related propargylamines is a significant area of research, as enantiomeric purity is often crucial for biological activity. Enantioselective approaches to the synthesis of propargylamines have been developed, often relying on the use of chiral catalysts. acs.org These methods aim to control the stereochemistry at the carbon atom bearing the amine group.

While specific examples of enantioselective transformations on this compound are not extensively detailed in the provided context, the general principles of asymmetric synthesis are applicable. This can involve the use of chiral auxiliaries, chiral catalysts (metal-based or organocatalysts), or biocatalytic methods to achieve high enantiomeric excess. The resulting chiral propargylamine derivatives can then be used as building blocks for the synthesis of more complex, enantiomerically pure molecules, including fused heterocyclic systems and other advanced structures.

Compound Name Index

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyanoacetamide |

| Ethyl acetoacetate |

| L-glutamic acid β-methyl ester |

| 4-nitrobenzenesulfonamide |

| Pyridine-2-oxy-7-azabenzotriazole ether |

| 3,4-disubstituted pyridin-2(1H)-one |

| 2-aminopyridine |

| α-haloketone |

| Imidazo[1,2-a]pyridine |

| 4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine |

| 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide |

| Pyrrole |

| Quinoline |

| Propargylic silyl ether |

| Anthranil |

| Montmorillonite K-10 |

Computational Chemistry and Theoretical Studies on 3 Pyridin 4 Yl Prop 2 Yn 1 Amine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-(Pyridin-4-yl)prop-2-yn-1-amine and its analogs. These calculations provide valuable information on molecular geometry, vibrational frequencies, and electronic properties, which are crucial for predicting the behavior of these compounds.

Detailed research findings from DFT studies on related pyridine (B92270) derivatives offer a framework for understanding the electronic characteristics of the this compound scaffold. For instance, calculations using the B3LYP and B3PW91 levels of theory are commonly employed to optimize molecular geometries and compute vibrational frequencies. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another critical output of quantum chemical calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for understanding intermolecular interactions, such as those between a drug molecule and its biological target.

Table 1: Representative Theoretical Electronic Properties of a Pyridine Derivative This table presents example data based on typical DFT calculations for pyridine derivatives to illustrate the type of information generated.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of pyridine derivatives. For the pyridine-propargylamine scaffold, computational studies can shed light on the intricate steps involved in its formation.

One general one-pot synthesis of functionalized pyridines involves the reaction of carbonyl compounds with propargylamine (B41283). acs.org A plausible mechanism, supported by computational modeling, suggests a sequence of amination, cyclization, and aromatization. The process is thought to proceed through the formation of an N-propargylenamine intermediate, followed by a regioselective 6-endo-dig cyclization and subsequent aromatization to yield the pyridine ring. acs.orgnih.gov Metal catalysts, such as gold or copper salts, are often employed and their role in activating the carbon-carbon triple bond for the intramolecular nucleophilic attack can be investigated computationally. acs.org

Computational studies on reaction mechanisms typically involve locating transition states and calculating activation energies for each step of the proposed pathway. For example, in a study of the reaction between HO2 and n-propyl peroxy radical, computational methods were used to map out the potential energy surfaces for both singlet and triplet states, identifying various intermediates and transition states. nih.gov This level of detail allows for a comprehensive understanding of the reaction kinetics and the factors that control product formation.

Table 2: Example of a Computationally Studied Reaction Pathway for Pyridine Synthesis This table is a conceptual representation based on described mechanisms to illustrate the components of a computational reaction study.

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| 1. Amination | N-propargylenamine | - | Formation of the initial intermediate. acs.org |

| 2. Cyclization | 6-endo-dig transition state | 15-20 | Intramolecular nucleophilic attack. acs.org |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

For flexible molecules like this compound, which has a rotatable propargyl amine side chain, conformational analysis is essential to identify low-energy conformers that are likely to be present under physiological conditions. MD simulations provide a more dynamic picture, showing how the molecule and its surrounding environment (e.g., solvent, a protein binding site) evolve over time. mdpi.com

MD simulations of pyridine-based ligands docked into a protein's active site are frequently used to assess the stability of the protein-ligand complex. mdpi.comnih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the network of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. A stable binding mode is characterized by low RMSD fluctuations and persistent key interactions throughout the simulation. nih.gov

Table 3: Typical Parameters Analyzed in Molecular Dynamics Simulations of a Ligand-Protein Complex

| Parameter | Description | Typical Indication of Stability |

|---|---|---|

| RMSD | Root-mean-square deviation of atomic positions from a reference structure. | Low and stable fluctuations over the simulation time. mdpi.com |

| Hydrogen Bonds | Number and duration of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds with key residues. |

| Hydrophobic Interactions | Contacts between non-polar regions of the ligand and protein. | Stable hydrophobic interactions contributing to binding affinity. |

Virtual Screening and Ligand Design Principles for Pyridine-Propargyl Amine Scaffolds

The pyridine-propargylamine scaffold is a valuable starting point for the design of new bioactive molecules. Virtual screening and quantitative structure-activity relationship (QSAR) studies are key computational strategies for identifying and optimizing new ligands based on this scaffold.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. jddtonline.infomdpi.com This can be done through two main approaches:

Structure-based virtual screening: This method uses the three-dimensional structure of the target protein to dock candidate molecules into the binding site and score their potential binding affinity. japsonline.com

Ligand-based virtual screening: When the structure of the target is unknown, this approach uses the structures of known active compounds to identify new molecules with similar properties. jddtonline.info

QSAR modeling is a statistical method used to establish a relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the key structural features that contribute to activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.govjapsonline.com For pyridine-propargylamine derivatives, QSAR studies can help to determine the optimal substituents on the pyridine ring and the propargylamine moiety to enhance a desired biological effect. researchgate.net

The combination of virtual screening and QSAR provides a powerful workflow for modern drug discovery, enabling the rapid identification of promising hit compounds and their optimization into lead candidates. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-propargylenamine |

| Dehydropyridine |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the precise molecular structure of 3-(Pyridin-4-yl)prop-2-yn-1-amine in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each type of non-equivalent proton in the molecule. The protons on the pyridine (B92270) ring would typically appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic splitting patterns (doublets or doublet of doublets) reflecting their coupling with adjacent protons. The methylene (B1212753) protons (CH₂) adjacent to the amine group would likely appear as a singlet or a triplet in the aliphatic region, while the amine protons (NH₂) could present as a broad singlet, the chemical shift of which would be concentration and solvent dependent. The acetylenic proton, if present (in the case of a terminal alkyne), would be expected at a distinct chemical shift (typically δ 2-3 ppm).

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework. The pyridine ring carbons would resonate in the aromatic region (δ 120-150 ppm). The two sp-hybridized carbons of the alkyne would show characteristic signals in the range of δ 70-90 ppm. The methylene carbon adjacent to the amine would appear in the aliphatic region.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling networks, confirming the connectivity of protons within the pyridine ring and the propargyl chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital to correlate proton signals with their directly attached carbons (HSQC) and to establish long-range (2-3 bond) correlations between protons and carbons (HMBC), respectively. This would definitively link the propargyl unit to the 4-position of the pyridine ring.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | d | 2H | H-2, H-6 (Pyridine) |

| ~7.3 | d | 2H | H-3, H-5 (Pyridine) |

| ~3.5 | s | 2H | CH₂-N |

| ~2.5 | s (broad) | 2H | NH₂ |

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150 | C-2, C-6 (Pyridine) |

| ~148 | C-4 (Pyridine) |

| ~122 | C-3, C-5 (Pyridine) |

| ~85 | C≡C |

| ~80 | C≡C |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy would be utilized to identify the key functional groups present in this compound. The spectrum would be expected to display characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium band in the region of 2100-2260 cm⁻¹. The N-H stretching of the primary amine would be visible as one or two bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibration would likely be observed in the 1020-1250 cm⁻¹ range. Aromatic C-H stretching would be seen above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Hypothetical IR Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Medium | N-H Stretch (asymmetric) |

| ~3320 | Medium | N-H Stretch (symmetric) |

| ~3300 | Sharp, Weak | ≡C-H Stretch |

| ~2150 | Weak | C≡C Stretch |

| ~1600, ~1500 | Medium-Strong | C=C, C=N Stretch (Pyridine) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) would be employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would confirm the elemental composition of the molecule. The fragmentation pattern would likely involve the loss of small, stable fragments. For instance, cleavage of the bond between the methylene group and the pyridine ring could lead to a prominent fragment corresponding to the pyridin-4-ylmethyl cation or the prop-2-yn-1-amine radical cation.

Hypothetical Mass Spectrometry Data Table:

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 132 | 100 | [M]⁺ |

| 131 | 80 | [M-H]⁺ |

| 105 | 60 | [M-C₂H₃]⁺ (loss of vinyl) |

| 92 | 75 | [C₅H₄NCH₂]⁺ |

| 78 | 50 | [C₅H₄N]⁺ (pyridyl cation) |

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and byproducts.

Thin-Layer Chromatography (TLC): TLC would be used as a rapid and simple method to monitor the progress of a synthesis and to get a preliminary indication of the purity of the compound. The choice of eluent (a mixture of polar and non-polar solvents) would be optimized to achieve good separation of the product from starting materials and impurities. The spots could be visualized under UV light, due to the UV-active pyridine ring, or by using a staining agent.

High-Performance Liquid Chromatography (HPLC): HPLC would provide a more quantitative assessment of purity. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape for the basic amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. The retention time of the compound would be a characteristic property under specific chromatographic conditions. HPLC can also be used for the preparative purification of the compound.

Hypothetical HPLC Data Table:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 min |

Applications of 3 Pyridin 4 Yl Prop 2 Yn 1 Amine As a Building Block in Complex Molecule Synthesis

Utility in Natural Product Total Synthesis (e.g., Suaveoline Alkaloids)

Propargylamines are recognized as powerful synthons in the construction of nitrogen-containing heterocyclic compounds, which form the core of many natural products. A notable application of propargylamine (B41283) derivatives lies in the total synthesis of suaveoline alkaloids. Research has demonstrated a general and efficient protocol for synthesizing polysubstituted pyridines from propargylamines and unsaturated carbonyl compounds. This method proceeds through a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence. nih.gov

While the specific use of 3-(pyridin-4-yl)prop-2-yn-1-amine in a completed total synthesis of suaveoline has not been explicitly detailed in the cited literature, its structure is highly amenable to such synthetic strategies. The primary amine can react with an appropriate unsaturated carbonyl compound to initiate the cascade reaction, and the pyridin-4-yl group would be incorporated into the final complex alkaloidal framework. This approach has been successfully applied to the collective total synthesis of suaveoline, norsuaveoline, and macrophylline, highlighting the potential of various propargylamine precursors in this context. nih.gov

The general transformation is depicted below:

Reaction Scheme: Pyridine (B92270) Synthesis from Propargylamines

| Reactants | Conditions | Product |

| Propargylamine, Unsaturated Carbonyl Compound | Tandem Condensation/Isomerization/Electrocyclization | Polysubstituted Pyridine |

This methodology underscores the potential of this compound as a key fragment for accessing complex pyridine-containing alkaloids. The synthesis of (-)-suaveoline has been a significant target for synthetic chemists, with various strategies being developed from precursors like L-tryptophan. rsc.orgresearchgate.netrsc.org The incorporation of a pre-functionalized pyridine unit, such as that offered by this compound, could offer a convergent and efficient route to these and other related indole (B1671886) alkaloids.

Precursor for Advanced Organic Materials

The propargylamine motif is a fundamental building block for a variety of functional organic materials. The reactivity of the alkyne and amine groups allows for their incorporation into polymers, dyes, and other advanced materials. Propargylamines are known to be key intermediates in the synthesis of various heterocyclic systems with interesting photophysical and electronic properties. acs.orgrsc.org

The presence of the pyridin-4-yl group in this compound introduces an additional site for modification and tuning of material properties. The pyridine nitrogen can be quaternized or used as a coordination site, which can influence solubility, self-assembly, and electronic characteristics.

While specific research on the use of this compound in advanced materials is not extensively documented, the known reactivity of propargylamines suggests several potential applications:

Polymer Synthesis: The primary amine and terminal alkyne can be utilized in polymerization reactions. For instance, the amine can undergo polycondensation reactions, while the alkyne can participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form highly functionalized polymers.

Synthesis of Fluorescent Dyes: Propargylamines are precursors to various nitrogen-containing heterocycles that can exhibit fluorescence. The pyridyl group can further modulate the emission and absorption properties of such dyes.

Development of Nonlinear Optical (NLO) Materials: The combination of a π-deficient pyridine ring and a π-rich alkyne system can lead to molecules with significant second-order NLO properties, which are of interest in optoelectronics.

Potential Reactions for Material Synthesis

| Reaction Type | Functional Group Utilized | Potential Material Application |

| Click Chemistry (CuAAC) | Alkyne | Functionalized Polymers, Bioconjugates |

| A³ Coupling | Amine, Alkyne | Complex Heterocycles for Dyes |

| Sonogashira Coupling | Alkyne | Conjugated Polymers, Molecular Wires |

| Polymerization | Amine, Alkyne | Advanced Resins, Coatings |

Role in the Synthesis of Ligands for Transition Metal Catalysis

The pyridine moiety is a ubiquitous component of ligands in transition metal catalysis due to its excellent coordinating ability. rsc.orgrsc.org The combination of a pyridine ring and other donor atoms, such as the amine in this compound, can lead to the formation of potent bidentate or polydentate ligands. The alkyne group provides a handle for further functionalization or for creating more complex ligand architectures through coupling reactions.

The synthesis of ligands containing the pyridyl motif is of significant interest for various catalytic applications, including cross-coupling reactions, hydrogenation, and oxidation. Propargylamines can be transformed into a variety of heterocyclic ligands. nih.govorganic-chemistry.org

For instance, this compound could serve as a precursor to:

P,N-Ligands: The alkyne could be hydrophosphinated to introduce a phosphine (B1218219) donor group, creating a P,N-ligand framework.

N,N'-Ligands: The amine and pyridine nitrogen can act as a bidentate ligand system. The alkyne can be used to attach the ligand to a solid support or to introduce other functional groups.

Multidentate Ligands: The alkyne can be elaborated through reactions like the A³ coupling to introduce additional donor sites, leading to the formation of tridentate or tetradentate ligands. shirazu.ac.ir

Examples of Potential Ligand Synthesis from this compound

| Ligand Type | Synthetic Transformation | Potential Catalytic Application |

| Bidentate N,N' | Direct coordination | Various transition metal-catalyzed reactions |

| Tridentate N,N,N' | Cyclization/addition to alkyne | Asymmetric catalysis |

| Immobilized Ligands | "Click" reaction of alkyne to solid support | Heterogeneous catalysis, catalyst recycling |

The development of novel ligands is crucial for advancing the field of transition metal catalysis, and versatile building blocks like this compound offer a valuable platform for the design and synthesis of new catalytic systems.

Future Perspectives in 3 Pyridin 4 Yl Prop 2 Yn 1 Amine Research

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For 3-(pyridin-4-yl)prop-2-yn-1-amine, a key area of future research will be the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry. ias.ac.innih.gov Current syntheses of propargylamines often rely on multicomponent reactions, which are inherently atom-economical. ias.ac.inrsc.orgeventsair.com However, there is room for improvement, particularly in the choice of catalysts and reaction conditions.

Future research should focus on:

Solvent-Free and Aqueous Conditions: Exploring solvent-free reaction conditions or the use of water as a green solvent can significantly reduce the environmental impact of the synthesis. rsc.orgbohrium.com Methodologies such as grinding have shown promise for the solvent-free synthesis of other nitrogen heterocycles and could be adapted for the production of this compound. nih.gov

Heterogeneous and Recyclable Catalysts: The development of robust, magnetically recyclable nanocatalysts, for instance, those based on silver or copper, could offer a sustainable alternative to homogeneous catalysts. bohrium.comtandfonline.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Alternative Energy Sources: The use of microwave irradiation or sonication has been shown to accelerate reaction times and improve yields in the synthesis of related pyridine (B92270) and propargylamine (B41283) derivatives. nih.gov Investigating these energy sources for the synthesis of this compound could lead to more efficient and sustainable processes.

| Compound Name | Structure |

| This compound | Pyridine ring attached to a propargylamine group |

Exploration of New Reactivity Modes and Chemodivergent Transformations

The propargylamine moiety is a versatile functional group capable of undergoing a wide range of transformations. acs.org Future research should aim to explore new reactivity modes of this compound, particularly those that allow for chemodivergent synthesis, where a single substrate can be selectively converted into different products by tuning the reaction conditions.

Key areas for exploration include:

Catalyst-Controlled Cyclizations: Investigating the use of different transition metal catalysts to control the regioselectivity of cyclization reactions is a promising avenue. For instance, while one metal might favor the formation of a five-membered ring, another could lead to a six-membered ring, providing access to a diverse range of heterocyclic scaffolds.

Domino Reactions: Designing one-pot, multi-component reactions that proceed via a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization could provide efficient access to complex polysubstituted pyrroles and tetrahydropyridines. nih.gov The electronic nature of the pyridin-4-yl group will likely play a crucial role in directing the outcome of these transformations.

C-C and C-N Bond Cleavage Amidations: Exploring novel amidation reactions involving C-C bond cleavage could provide a new synthetic route to valuable pyridyl-amides. nih.gov

Integration into Advanced Materials Science

The bifunctional nature of this compound, possessing both a coordinating pyridine ring and a reactive alkyne/amine group, makes it an attractive building block for advanced materials.

Future research in this area could focus on:

Metal-Organic Frameworks (MOFs): The pyridinyl nitrogen can act as a coordinating site for metal ions, while the propargylamine tail can be further functionalized. This makes this compound a promising linker for the design of novel MOFs with tailored properties for applications in gas storage, separation, and catalysis. nih.govyoutube.com The alkyne group could also be used for post-synthetic modification of the MOF through "click" chemistry. mdpi.com

Functional Polymers: The alkyne and amine functionalities can be utilized in polymerization reactions. For example, the alkyne group can participate in alkyne-azide "click" cycloadditions to create functional polymers. researchgate.net The resulting polymers, incorporating the pyridinyl moiety, could exhibit interesting properties such as pH-responsiveness, metal-coordinating ability, or catalytic activity.

Surface Functionalization: The molecule could be used to functionalize surfaces, imparting new properties such as hydrophilicity, basicity, or the ability to bind metal ions.

Methodologies for Precise Stereocontrol and Asymmetric Synthesis

The development of methods for the stereoselective synthesis of chiral amines is a major focus in organic chemistry due to their prevalence in pharmaceuticals and natural products. acs.orgacs.org Future research on this compound should prioritize the development of methodologies for precise stereocontrol.

Promising approaches include:

Asymmetric Hydrogenation: While the strong coordinating ability of the pyridine moiety can pose a challenge for transition metal-catalyzed asymmetric hydrogenation, recent advances in catalyst design, particularly for pyridyl-containing substrates, offer a viable path forward. acs.orgrsc.orgnih.gov

Chiral Auxiliaries and Reagents: The use of chiral auxiliaries, such as Ellman's sulfinamide, has proven effective in the asymmetric synthesis of a wide range of propargylamines and could be applied to the synthesis of chiral this compound. researchgate.netbeilstein-journals.org

Organocatalysis: Chiral Brønsted acids or bases can be employed to catalyze the asymmetric addition of nucleophiles to imines, providing a metal-free approach to chiral propargylamines. nih.gov

| Compound Name | Structure |

| N-tert-Butanesulfinyl imines | An imine with a tert-butanesulfinyl group attached to the nitrogen |

| Chiral Pyridine–aminophosphine (B1255530) ligands | Chiral ligands containing both pyridine and aminophosphine moieties |

Bridging Synthetic Chemistry with Advanced Computational Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.govnih.govresearchgate.net Future research on this compound should leverage computational studies to guide experimental work.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and intermediates of various reactions involving this compound, such as cyclizations and chemodivergent transformations. nih.govnih.gov This can provide valuable insights into the factors that control selectivity and reactivity.

Catalyst Design: Computational screening can aid in the rational design of new catalysts for the sustainable and stereoselective synthesis of the target molecule and its derivatives. By modeling the interaction between the substrate and different catalyst-ligand combinations, researchers can identify promising candidates for experimental validation. acs.orgrsc.org

Prediction of Material Properties: For applications in materials science, computational methods can be used to predict the electronic, optical, and mechanical properties of polymers and MOFs incorporating the this compound unit.

By focusing on these future perspectives, the scientific community can unlock the full potential of this compound as a valuable and versatile chemical entity.

Q & A

Basic: What are the common synthetic routes for 3-(Pyridin-4-yl)prop-2-yn-1-amine, and how are they optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling pyridine derivatives with propargylamine precursors. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira or Buchwald-Hartwig reactions) is widely used, with conditions optimized by adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (DME/H₂O), and temperature (e.g., 150°C for 1 hour) to achieve yields >70% . Purity is enhanced via chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and recrystallization. Reaction monitoring by TLC and NMR ensures intermediate fidelity .

Advanced: How can computational methods (e.g., DFT) guide the design of this compound derivatives for targeted biological activity?

Methodological Answer:

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and molecular electrostatic potentials, which correlate with receptor-binding affinities. For example, the electron-deficient pyridine ring may favor π-π stacking with aromatic residues in enzyme active sites. Optimization of substituents (e.g., trifluoromethyl groups) can enhance binding via hydrophobic interactions, guided by DFT-derived charge distribution maps .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Pyridine protons appear as doublets (δ 7.2–8.8 ppm), while propargylamine protons resonate as triplets (δ 2.2–3.4 ppm). Coupling constants (e.g., J = 2.3 Hz for alkyne protons) confirm connectivity .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 215) validates molecular formula .

- IR : Alkyne C≡C stretches (~2100 cm⁻¹) and NH₂ bends (~3300 cm⁻¹) confirm functional groups .

Advanced: How do researchers resolve contradictions in reported bioactivity data for pyridine-propargylamine derivatives?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., enzyme source, pH) or compound purity. Strategies include:

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed AbTYR enzyme concentration for tyrosinase inhibition studies) .

- Comparative SAR Analysis : Evaluate structural analogs (e.g., 3-(6-Methylpyridin-3-yl)propan-1-amine vs. target compound) to isolate substituent effects .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and trends .

Basic: What in vitro assays are used to screen this compound for biological activity?

Methodological Answer:

- Enzyme Inhibition : Colorimetric assays (e.g., diphenolase activity for tyrosinase inhibition) with IC₅₀ calculations via dose-response curves .

- Antimicrobial Testing : Broth microdilution (MIC/MBC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

Advanced: How can structural modifications of this compound enhance its pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the pyridine ring with thiazole to improve solubility while retaining π-stacking .

- Protonation State Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate pKa and enhance blood-brain barrier penetration .

- Prodrug Design : Conjugate with ester moieties to increase oral bioavailability, followed by enzymatic hydrolysis in vivo .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile intermediates.

- Waste Disposal : Neutralize amines with dilute HCl before disposal .

Advanced: How can machine learning models predict novel applications of this compound in drug discovery?

Methodological Answer:

- Data Training : Curate datasets of pyridine-propargylamine derivatives with known bioactivities (e.g., ChEMBL, PubChem).

- Feature Selection : Molecular descriptors (e.g., logP, polar surface area) and docking scores from AutoDock Vina.

- Model Validation : Use k-fold cross-validation to assess accuracy in predicting kinase inhibition or ADMET properties .

Basic: What are the key challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Reaction Exotherms : Control temperature during Pd-catalyzed steps to avoid runaway reactions.

- Purification : Transition from column chromatography to recrystallization or distillation for cost efficiency.

- Yield Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, solvent ratio) .

Advanced: How do crystallographic studies (e.g., SHELX refinement) elucidate the solid-state behavior of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve molecular packing and hydrogen-bonding networks using SHELXL for refinement .

- Polymorph Screening : Identify stable crystalline forms via solvent-drop grinding and DSC analysis.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯N) influencing solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.